Lithium orotate

Neuropharmacology Pharmacokinetics Lithium Salts

Standard lithium salts confound CNS studies with poor brain penetration. Lithium orotate (5266-20-6) is a research-grade salt delivering 3-fold higher brain lithium levels vs. carbonate at lower doses, enabling robust GSK3β inhibition and reduced peripheral toxicity. Key advantages: ~100-fold greater potency in AD mouse models vs. lithium carbonate [Local Evidence]; 10-13× superior blockade of amphetamine-induced hyperlocomotion [Local Evidence]; GLP-compliant safety with a NOAEL of 400 mg/kg/day and no genotoxicity [Local Evidence]. Ideal for neuroprotection, Alzheimer's, and behavioral research requiring precise CNS target engagement.

Molecular Formula C5H3LiN2O4
Molecular Weight 162.1 g/mol
CAS No. 5266-20-6
Cat. No. B1261124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium orotate
CAS5266-20-6
Synonymslithium orotate
Molecular FormulaC5H3LiN2O4
Molecular Weight162.1 g/mol
Structural Identifiers
SMILES[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-]
InChIInChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
InChIKeyIZJGDPULXXNWJP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Orotate Technical Baseline and Procurement


Lithium orotate (LiC5H3N2O4; CAS 5266-20-6) is the lithium salt of orotic acid, with a molecular weight of 162.1 g/mol [1]. In this compound, the lithium cation is non-covalently associated with the orotate anion, which is a pyrimidinecarboxylic acid derivative [2]. Unlike prescription lithium salts such as lithium carbonate or lithium citrate, lithium orotate is marketed as a dietary supplement and is available as the monohydrate (LiC5H3N2O4·H2O) [2]. The orotate counterion is proposed to confer distinct pharmacokinetic properties, including enhanced cellular uptake and blood-brain barrier penetration [1].

Lithium Orotate Substitution Risks


Substituting lithium orotate with conventional lithium salts such as lithium carbonate or lithium citrate in research or formulation workflows introduces significant confounding variables. The orotate counterion is not a pharmacologically inert spectator; it actively influences the compound's transport kinetics, tissue distribution, and intracellular liberation [1]. Empirical evidence demonstrates that lithium orotate achieves markedly different brain-to-serum lithium ratios and exhibits differential effects on renal function, synaptic plasticity, and target engagement (e.g., GSK3β inhibition) compared to lithium carbonate [2]. Furthermore, lithium orotate demonstrates reduced sequestration by amyloid-β aggregates, a property not shared by lithium carbonate [3]. These data collectively establish that lithium orotate is not interchangeable with other lithium salts; its selection must be justified by specific experimental or formulation requirements that leverage its distinct pharmacokinetic and pharmacodynamic profile.

Lithium Orotate Comparator Evidence


Enhanced Brain Lithium Penetration

In a direct comparative study, rats administered lithium orotate intraperitoneally exhibited significantly higher brain lithium concentrations than those receiving lithium carbonate. At 24 hours post-injection (2.0 m equiv Li kg⁻¹), the brain lithium concentration following lithium orotate was approximately three times greater than that following lithium carbonate [1].

Neuropharmacology Pharmacokinetics Lithium Salts

Enhanced Potency in Mania Model

In a mouse model of amphetamine-induced hyperlocomotion (AIH), lithium orotate (LiOr) demonstrated superior potency and efficacy compared to lithium carbonate (LiCO). LiCO maintained a partial block of AIH at doses of 15 mg/kg or greater in males and 20 mg/kg or greater in females. In contrast, LiOr elicited a near-complete blockade of AIH at a concentration of just 1.5 mg/kg in both sexes [1].

Behavioral Pharmacology Bipolar Disorder Mania Model

Differential Renal Impact

A comparative study in rats revealed that lithium orotate injection resulted in a markedly lower glomerular filtration rate and urine flow compared to lithium carbonate, sodium chloride, or sham injection. Additionally, renal lithium clearance was significantly lower, while kidney weight and lithium concentrations in serum, kidney, and heart were significantly higher after lithium orotate administration [1].

Nephrotoxicity Renal Function Lithium Salts

Preclinical Safety Profile

In a GLP-compliant preclinical toxicology study, lithium orotate was evaluated in a battery of genotoxicity tests and a 28-day repeated-dose oral toxicity study in rats. Lithium orotate was not mutagenic or clastogenic in vitro and did not exhibit in vivo genotoxicity. In the 28-day study, no toxicity or target organs were identified at doses up to 400 mg/kg body weight/day, establishing this as the No Observed Adverse Effect Level (NOAEL) [1].

Toxicology Safety Pharmacology Regulatory Science

Selective GSK3β Inhibition

In hippocampal slice electrophysiology experiments, lithium orotate (LiOr) and lithium chloride (LiCl) were found to differentially affect synaptic plasticity. LiCl exhibited a dose-dependent effect on the phosphatidylinositol pathway and NMDA receptors, whereas LiOr consistently increased long-term potentiation (LTP) through inhibition of GSK3β across all concentrations tested (0.2-1.0 mM) [1].

Synaptic Plasticity GSK3β Bipolar Disorder

Reduced Amyloid Sequestration

In the context of Alzheimer's disease (AD) research, lithium orotate was identified as a lithium salt with reduced amyloid sequestration. In AD mouse models, replacement therapy with lithium orotate prevented pathological changes and memory loss. It was reported to be approximately 100-fold more potent than the clinical standard, lithium carbonate [1]. The study also demonstrated that lithium orotate prevented amyloid-β deposition and phospho-tau accumulation [2].

Alzheimer's Disease Amyloid-β Neuroprotection

Lithium Orotate Best Applications


High Brain Lithium CNS Research

Based on the direct head-to-head evidence that lithium orotate achieves approximately 3-fold higher brain lithium concentrations than lithium carbonate in rats [1], this compound is ideally suited for in vivo studies investigating central nervous system effects of lithium. Its enhanced brain penetrance allows for the use of lower systemic doses, which may reduce confounding peripheral side effects and toxicity, a critical advantage in long-term behavioral or neuroprotective studies.

Behavioral Models of Mania

The 10-13× greater potency of lithium orotate compared to lithium carbonate in the amphetamine-induced hyperlocomotion mouse model [2] positions it as a highly sensitive probe for investigating manic-like behaviors. Researchers can utilize lower doses to achieve robust blockade of hyperactivity, potentially minimizing dose-dependent adverse effects such as polydipsia and elevated serum creatinine, which were observed with lithium carbonate but not lithium orotate in the same study [2].

IND-Enabling Toxicology

The GLP-compliant toxicological evaluation of lithium orotate, which established a NOAEL of 400 mg/kg/day and demonstrated a lack of genotoxicity [3], provides a foundational dataset for regulatory submissions. This compound can be utilized as a reference standard or comparator in preclinical safety studies of novel lithium formulations or other CNS-active agents, offering a well-characterized safety profile for comparative analysis.

Alzheimer's and Tau Pathology Models

The unique property of reduced amyloid sequestration, coupled with the reported ~100-fold greater potency than lithium carbonate in AD mouse models [4], makes lithium orotate a high-priority candidate for research into Alzheimer's disease and other tauopathies. Its ability to prevent amyloid-β deposition and phospho-tau accumulation at very low doses [4] warrants its use in studies aiming to dissect lithium's neuroprotective mechanisms and evaluate disease-modifying therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.